methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 119580-82-4

Cat. No.: VC7939115

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119580-82-4 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | methyl 5-formyl-1-methylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3 |

| Standard InChI Key | KZWOJEVANUUKNM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C=O)C(=O)OC |

| Canonical SMILES | CN1C=C(C=C1C=O)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate, reflecting its substitution pattern on the pyrrole ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 119580-82-4 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molar Mass | 167.16 g/mol | |

| SMILES | COC(=O)C1=C(N(C)C=C1)C=O | |

| InChIKey | DJOREUNKCJRSPG-UHFFFAOYSA-N |

Synonyms include 1H-pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester and methyl 5-formyl-1-methylpyrrole-3-carboxylate.

Molecular Structure and Conformation

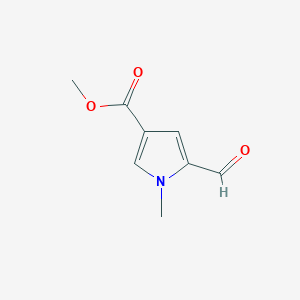

The compound features a planar pyrrole ring with substituents at positions 1, 3, and 5 (Figure 1). The methyl group at N1 induces steric effects, while the electron-withdrawing formyl and methoxycarbonyl groups influence reactivity. Computational models predict a density of 1.16 g/cm³ and a boiling point of 293.1°C .

Figure 1: 2D structure of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate.

Synthesis and Reactivity

Reactivity Profile

-

Formyl Group: Participates in condensation reactions (e.g., formation of Schiff bases).

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield carboxylic acids.

-

Pyrrole Ring: Electrophilic substitution favored at the 4-position due to directing effects of existing substituents .

Physicochemical Properties

Experimental and computed properties are summarized below:

The low pKa indicates weak acidity, consistent with the ester and formyl substituents. The XLogP3 value of 0.7 suggests moderate lipophilicity .

| GHS Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | Use personal protective equipment (PPE). |

| H315: Causes skin irritation | Avoid inhalation and contact. |

| H319: Causes serious eye irritation | Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation | Use in well-ventilated areas. |

Risk Mitigation

-

Storage: Keep in a cool, dry place away from oxidizers.

-

Disposal: Follow local regulations for organic waste.

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s functional groups make it valuable for synthesizing:

-

Anticancer Agents: Pyrrole derivatives are explored for kinase inhibition .

-

Antimicrobials: Formyl groups enable conjugation with bioactive moieties.

Material Science

Potential use in conductive polymers due to the aromatic pyrrole core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume